molecular formula C5H3F3N2 B2525156 3-(Trifluoromethyl)pyridazine CAS No. 132537-43-0

3-(Trifluoromethyl)pyridazine

Cat. No.: B2525156
CAS No.: 132537-43-0
M. Wt: 148.088
InChI Key: VVQHIHPZHJQYEY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridazine: is an organic compound belonging to the pyridazine family, characterized by the presence of a trifluoromethyl group attached to the third position of the pyridazine ring Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyridazine typically involves the introduction of a trifluoromethyl group into the pyridazine ring. One common method is the reaction of pyridazine with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One approach is the direct fluorination of pyridazine derivatives using elemental fluorine (F₂) or other fluorinating agents under controlled conditions. This method allows for the efficient introduction of the trifluoromethyl group on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethyl-substituted pyridazine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

3-(Trifluoromethyl)pyridazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyridazine
  • 2-(Trifluoromethyl)pyrazine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

3-(Trifluoromethyl)pyridazine is unique due to the specific positioning of the trifluoromethyl group on the pyridazine ring. This positioning can influence the compound’s chemical reactivity, physical properties, and biological activity, distinguishing it from other trifluoromethyl-substituted heterocycles. The presence of the trifluoromethyl group at the third position can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications.

Properties

IUPAC Name

3-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-5(7,8)4-2-1-3-9-10-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQHIHPZHJQYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132537-43-0
Record name 132537-43-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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